N-(2-ethylphenyl)-8-methoxyquinoline-5-sulfonamide
Overview
Description
N-(2-ethylphenyl)-8-methoxyquinoline-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry and various industrial processes. The structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound, and a sulfonamide group, which is known for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-8-methoxyquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline ring. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The resulting quinoline derivative is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-8-methoxyquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-8-methoxyquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its potential use in treating bacterial infections and as a lead compound for developing new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-8-methoxyquinoline-5-sulfonamide involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure, used as an antibacterial agent.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Quinoline: The parent compound of the quinoline ring, used in the synthesis of various pharmaceuticals.
Uniqueness
N-(2-ethylphenyl)-8-methoxyquinoline-5-sulfonamide is unique due to its combined quinoline and sulfonamide structure, which imparts both antibacterial properties and the potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-ethylphenyl)-8-methoxyquinoline-5-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-13-7-4-5-9-15(13)20-24(21,22)17-11-10-16(23-2)18-14(17)8-6-12-19-18/h4-12,20H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQGDWHIJCGOMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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